Fmoc-N-Me-Asp(OtBu)-OH

Catalog No.
S1768379
CAS No.
152548-66-8
M.F
C24H27NO6
M. Wt
425,59 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Asp(OtBu)-OH

CAS Number

152548-66-8

Product Name

Fmoc-N-Me-Asp(OtBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425,59 g/mole

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1

InChI Key

CYWWLVIEAOUXGW-FQEVSTJZSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-N-Me-Asp(OtBu)-OH;152548-66-8;fmoc-n-methyl-l-asparticacid4-tert-butylester;AmbotzFAA1396;PubChem18998;Fmoc-MeAsp(OtBu)-OH;Fmoc-L-MeAsp(OtBu)-OH;SCHEMBL1759730;CTK3J1818;CYWWLVIEAOUXGW-FQEVSTJZSA-N;MolPort-006-701-291;ZINC2560726;CF-494;MFCD00237027;AKOS015895306;AM84484;RTR-006290;AJ-40634;AK-40948;SC-12710;FT-0643494;ST24047295;ST51052872;Z5664;(S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)-methyl-amino]-succinicacid4-tert-butylester

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].

Fmoc-N-Me-Asp(OtBu)-OH as a Building Block for Peptides

Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the alpha-amino group (N-terminus) of the Asp residue during peptide chain assembly. The Fmoc group can be selectively removed under mild conditions, allowing the next amino acid to be attached [].
  • N-methyl group: This modification replaces a hydrogen atom on the Asp side chain with a methyl group (CH3). N-methylation can improve the stability of peptides against degradation by enzymes (proteases) [].
  • OtBu (tert-Butyl) protecting group: This group protects the carboxylic acid side chain (C-terminus) of the Asp residue. The OtBu group is also removable under specific conditions, allowing the peptide chain to be elongated or cleaved from the solid support [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Dates

Modify: 2023-08-15

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